

1-Benzothiophene 1-oxide chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Benzothiophene 1-oxide

Cat. No.: B1276524

[Get Quote](#)

An In-depth Technical Guide to **1-Benzothiophene 1-oxide**: Structure, Properties, and Applications

Introduction

1-Benzothiophene 1-oxide is a heterocyclic compound featuring a benzothiophene core where the sulfur atom is oxidized to a sulfoxide. This modification introduces chirality and significantly alters the electronic and reactive properties of the parent molecule, making it a versatile building block in organic synthesis and a scaffold of interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

1-Benzothiophene 1-oxide consists of a benzene ring fused to a five-membered thiophene ring, with an oxygen atom double-bonded to the sulfur atom. This creates a tetrahedral geometry at the sulfur atom.^[1]

Structural Representations:

Representation Type	Value
SMILES	C1=CC=C2C(=C1)C=CS2=O [1]
InChI	InChI=1S/C8H6OS/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H [1]
InChIKey	TVBBBGXDQQURHJ-UHFFFAOYSA-N [1]

Physicochemical Properties

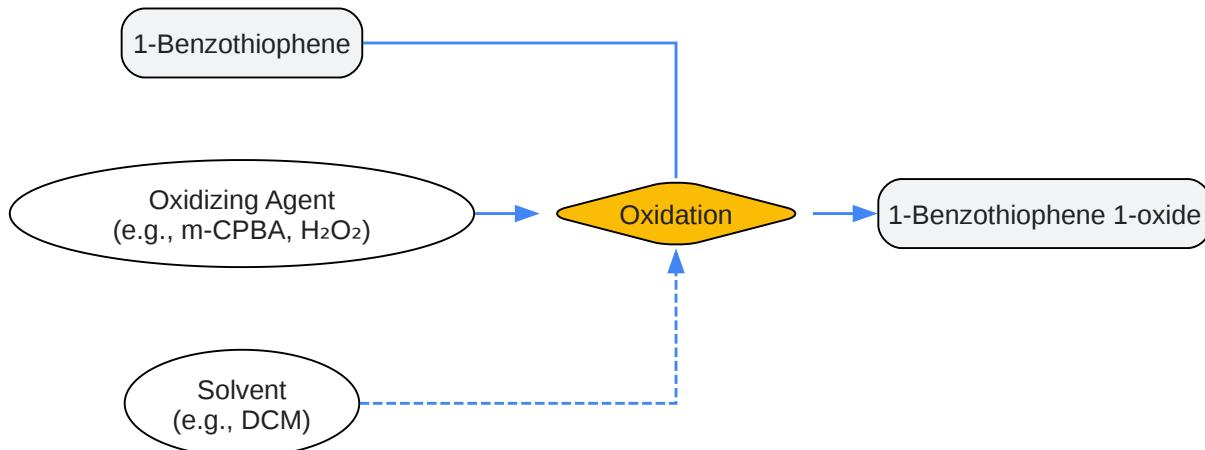
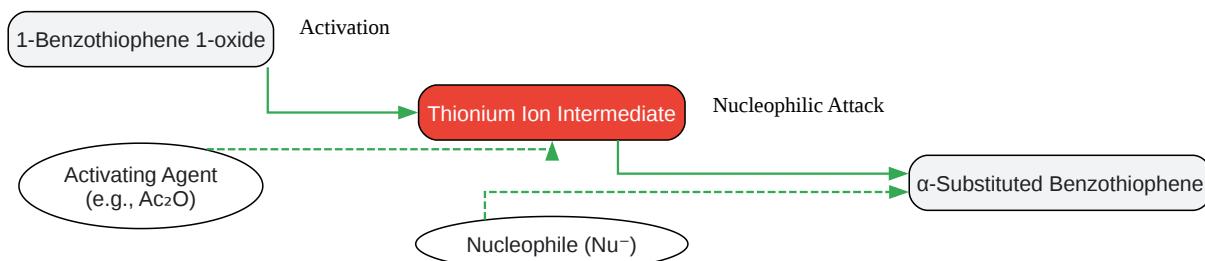

The physical and chemical properties of **1-benzothiophene 1-oxide** are summarized below.

Table 1: Physical and Chemical Properties of **1-Benzothiophene 1-oxide**

Property	Value	Reference
Molecular Formula	C ₈ H ₆ OS	[1] [2]
Molecular Weight	150.20 g/mol	[1]
Appearance	White or cream to pale orange/brown crystalline powder	[1]
Boiling Point	496.8°C at 760 mmHg	[1]
Density	1.45 g/cm ³	[1]
Flash Point	254.2°C	[1]
LogP	2.78250	[1]
Topological Polar Surface Area	36.3 Å ²	[2]

Synthesis and Reactivity


The most common method for synthesizing **1-benzothiophene 1-oxide** is the controlled oxidation of 1-benzothiophene.[\[1\]](#)

[Click to download full resolution via product page](#)

*General synthesis of **1-benzothiophene 1-oxide** via oxidation.*

1-Benzothiophene 1-oxide exhibits a rich and diverse chemical reactivity, making it a valuable intermediate in organic synthesis.^[1] A key reaction is the Pummerer-type reaction, which involves the conversion of the sulfoxide to form new carbon-carbon or carbon-heteroatom bonds.^[1]

[Click to download full resolution via product page](#)

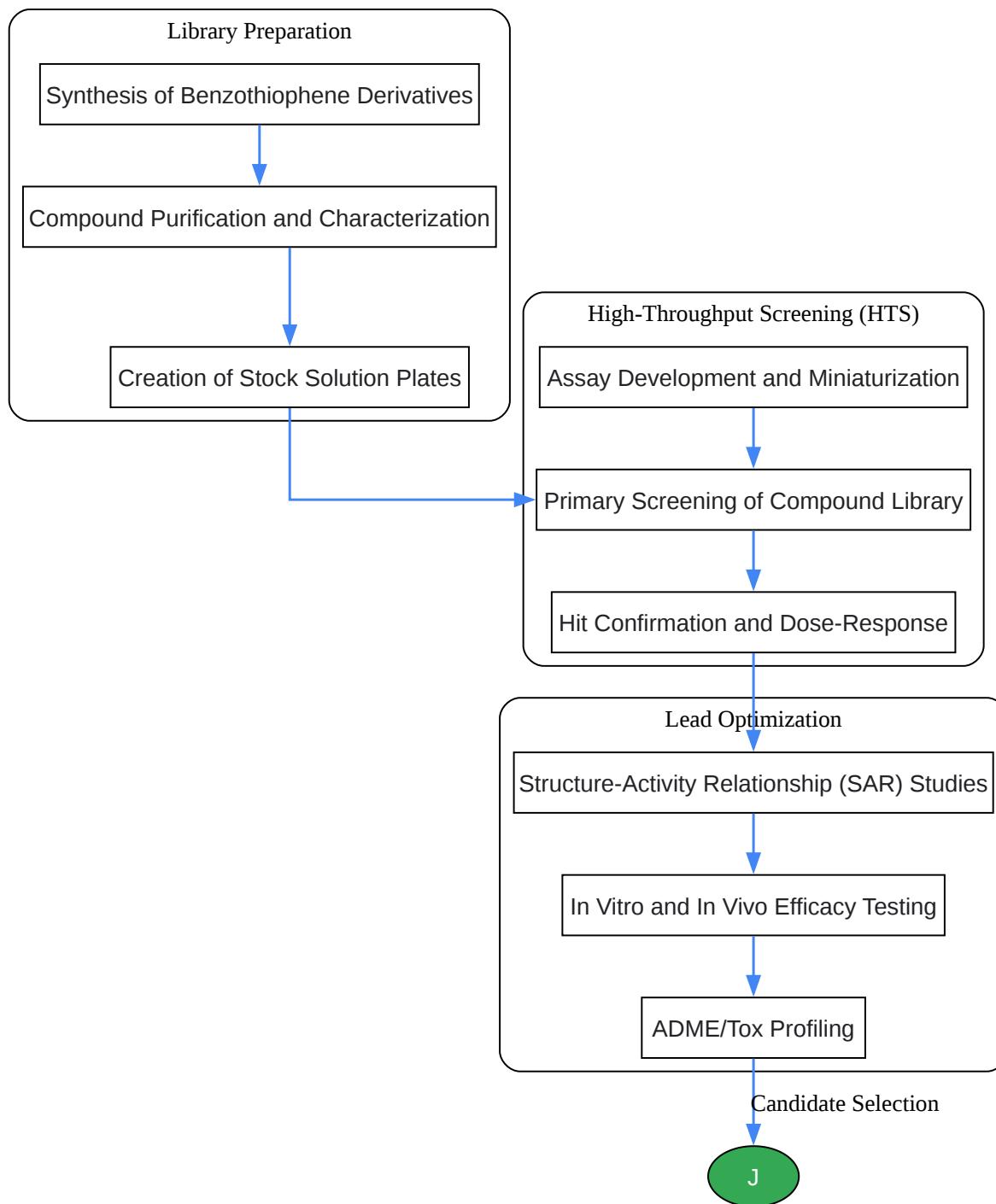
*The Pummerer reaction of **1-benzothiophene 1-oxide**.*

Spectroscopic Analysis

Spectroscopic techniques are crucial for the characterization of **1-benzothiophene 1-oxide**.

Table 2: Expected Spectroscopic Data for **1-Benzothiophene 1-oxide**

Technique	Expected Features
¹ H NMR	Aromatic protons in the range of 7.0-8.0 ppm. The chemical shifts will be influenced by the electron-withdrawing nature of the sulfoxide group.
¹³ C NMR	Aromatic carbons will appear in the range of 120-145 ppm. The carbon atoms closest to the sulfoxide group will be shifted downfield.
IR Spectroscopy	Characteristic S=O stretching vibration around 1050 cm ⁻¹ . Aromatic C-H stretching above 3000 cm ⁻¹ and C=C stretching in the 1450-1600 cm ⁻¹ region.[3]
Mass Spectrometry	A molecular ion peak corresponding to its molecular weight (150.20 m/z).


Applications in Drug Development and Research

Benzothiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[4] The oxidized forms, such as **1-benzothiophene 1-oxide** and the corresponding 1,1-dioxide, are also of significant interest.

- **Anticancer Activity:** Benzothiophene derivatives have shown potent cytotoxic effects against various cancer cell lines.[4] Some benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors and have been shown to induce apoptosis in cancer cells.[5]
- **Enzyme Inhibition:** Recently, benzo[b]thiophene-1,1-dioxide derivatives have been identified as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in

the serine biosynthesis pathway that is often hyperactive in tumors.[\[6\]](#)

- Anti-inflammatory and Antimicrobial Activity: The benzothiophene scaffold is present in compounds with significant anti-inflammatory and broad-spectrum antimicrobial properties.[\[4\]](#)
- Neuroprotection: Certain derivatives have shown potential for neuroprotection.[\[4\]](#)
- Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Some benzothiophene derivatives can activate PPAR α or PPAR γ , which are intranuclear transcription factors involved in various diseases.[\[7\]](#)

[Click to download full resolution via product page](#)*Workflow for high-throughput screening of benzothiophene derivatives.*

Experimental Protocols

Synthesis of 1-Benzothiophene 1-oxide

Objective: To synthesize **1-benzothiophene 1-oxide** via the oxidation of 1-benzothiophene.

Materials:

- 1-Benzothiophene
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Saturated sodium sulfite solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Procedure:

- Dissolve 1-benzothiophene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0°C in an ice bath.
- Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0°C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated sodium sulfite solution.

- Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **1-benzothiophene 1-oxide** as a solid.
- Characterize the final product by NMR, IR, and mass spectrometry.

Pummerer Reaction of **1-Benzothiophene 1-oxide**

Objective: To perform a Pummerer reaction on **1-benzothiophene 1-oxide** to introduce a functional group at the α -position.

Materials:

- **1-Benzothiophene 1-oxide**
- Acetic anhydride (Ac_2O)
- A suitable nucleophile (e.g., a silyl enol ether)
- Anhydrous toluene
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- To a flame-dried flask under an inert atmosphere, add **1-benzothiophene 1-oxide** (1.0 eq) and anhydrous toluene.
- Add acetic anhydride (2.0 eq) to the solution.
- Heat the reaction mixture to reflux and stir for 1-2 hours.
- Cool the reaction to room temperature and then add the nucleophile (1.2 eq).

- Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Purify the residue by column chromatography to yield the α -functionalized benzothiophene product.
- Characterize the product using appropriate spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Benzothiophene 1-oxide (51500-42-6) for sale [vulcanchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [1-Benzothiophene 1-oxide chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1276524#1-benzothiophene-1-oxide-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com